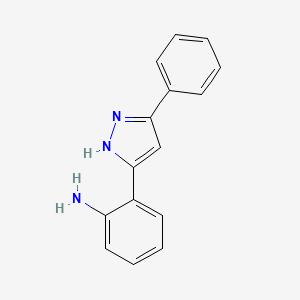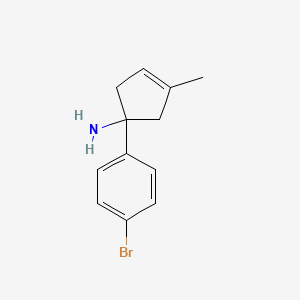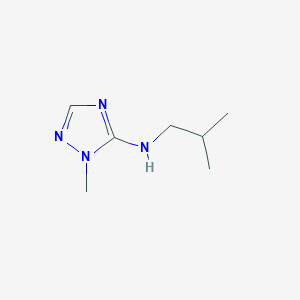
(R)-(+)-1,2-Epoxyhexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(+)-1,2-Epoxyhexadecane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is chiral, meaning it has a non-superimposable mirror image, and the ®-(+)-enantiomer is the specific form that rotates plane-polarized light to the right. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
®-(+)-1,2-Epoxyhexadecane can be synthesized through several methods. One common method involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the alkene being dissolved in an inert solvent like dichloromethane and the peracid being added slowly to control the reaction rate.
Industrial Production Methods
In industrial settings, the production of ®-(+)-1,2-Epoxyhexadecane often involves the use of large-scale reactors where the reaction conditions can be precisely controlled. The process may include steps such as purification through distillation or recrystallization to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-(+)-1,2-Epoxyhexadecane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reducing agents can convert the epoxide into alcohols.
Substitution: Nucleophiles can attack the less hindered carbon of the epoxide ring, resulting in ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
®-(+)-1,2-Epoxyhexadecane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to study enzyme-catalyzed reactions involving epoxides.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism by which ®-(+)-1,2-Epoxyhexadecane exerts its effects involves the opening of the epoxide ring. This can occur through nucleophilic attack, where a nucleophile targets the less hindered carbon atom of the epoxide ring, leading to ring-opening and the formation of a new bond. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(-)-1,2-Epoxyhexadecane: The enantiomer of ®-(+)-1,2-Epoxyhexadecane, which rotates plane-polarized light to the left.
1,2-Epoxyhexane: A similar compound with a shorter carbon chain.
1,2-Epoxydecane: Another similar compound with a different carbon chain length.
Uniqueness
®-(+)-1,2-Epoxyhexadecane is unique due to its specific chiral configuration, which can lead to different reactivity and interactions compared to its enantiomer or other epoxides with different carbon chain lengths. This makes it valuable in asymmetric synthesis and other applications where chirality is important.
Eigenschaften
Molekularformel |
C16H32O |
|---|---|
Molekulargewicht |
240.42 g/mol |
IUPAC-Name |
(2R)-2-tetradecyloxirane |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17-16/h16H,2-15H2,1H3/t16-/m1/s1 |
InChI-Schlüssel |
DSZTYVZOIUIIGA-MRXNPFEDSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC[C@@H]1CO1 |
Kanonische SMILES |
CCCCCCCCCCCCCCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


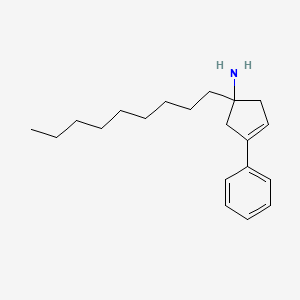
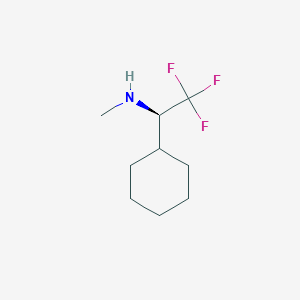


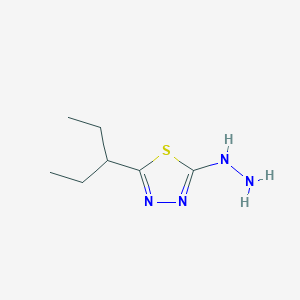
![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)
![Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-](/img/structure/B13101310.png)
![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)
![2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13101313.png)
